![molecular formula C12H10BrNO2 B3829294 5-Bromo-1-(2-methylallyl)indoline-2,3-dione CAS No. 122834-40-6](/img/structure/B3829294.png)
5-Bromo-1-(2-methylallyl)indoline-2,3-dione
Overview
Description
5-Bromo-1-(2-methylallyl)indoline-2,3-dione is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 5-Bromo-1-(2-methylallyl)indoline-2,3-dione typically involves the functionalization of indole derivativesThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent like acetic acid or dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Bromo-1-(2-methylallyl)indoline-2,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert it into indoline derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
5-Bromo-1-(2-methylallyl)indoline-2,3-dione serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications through:
- Substitution Reactions : The bromine atom can be replaced with other functional groups via nucleophilic substitution.
- Coupling Reactions : It can participate in cross-coupling reactions to form larger molecular frameworks.
The compound has been investigated for its potential biological activities, including:
- Anticancer Properties : Research has shown that indole derivatives exhibit significant anticancer activity. For instance, modifications of indole structures have been linked to enhanced efficacy against various cancer cell lines .
- Antimicrobial Activity : Compounds similar to 5-bromoindoline derivatives have demonstrated promising antimicrobial effects, suggesting potential applications in treating infections .
Drug Development
This compound is explored for its therapeutic potential in drug development. Its structural features enable it to interact with biological targets effectively:
- Monoamine Oxidase Inhibition : Similar compounds have shown inhibition of monoamine oxidase (MAO), an enzyme involved in neuropsychiatric disorders. This suggests a pathway for developing drugs targeting mood disorders and neurodegenerative diseases .
- Targeting Cancer Pathways : The compound's ability to inhibit specific pathways involved in cancer progression makes it a candidate for further development as a therapeutic agent .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-Bromo-1-(2-methylallyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
5-Bromo-1-(2-methylallyl)indoline-2,3-dione can be compared with other similar compounds such as:
- 5-Bromo-1-methylindoline-2,3-dione
- 5-Bromo-7-methylindoline-2,3-dione
- 5-Chloro-1-methylindoline-2,3-dione These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activities . The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct properties and applications.
Biological Activity
5-Bromo-1-(2-methylallyl)indoline-2,3-dione is a synthetic organic compound belonging to the indole family, known for its diverse biological activities. This article provides an overview of its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound features a bromine atom at the 5-position and a 2-methylallyl group at the 1-position of the indoline-2,3-dione structure. This unique substitution pattern is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives:
- In vitro Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines. For instance, derivatives such as 7c and 7d showed IC50 values of 7.17 ± 0.94 μM and 2.93 ± 0.47 μM against MCF-7 breast cancer cells, indicating potent anticancer activity .
- Mechanism of Action : The mechanism appears to involve inhibition of key growth factor receptors such as VEGFR-2, with IC50 values reported around 435 nM for certain derivatives . This suggests that the compound may interfere with angiogenesis, a critical process in tumor growth.
Antimicrobial Activity
The compound has also demonstrated notable antimicrobial properties:
- Bactericidal Effects : Studies indicate that compounds with similar structural motifs exhibit bactericidal action against Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). For example, derivatives showed MIC values ranging from 15.625 to 62.5 μM against various strains .
- Biofilm Inhibition : Certain derivatives exhibited over 55% biofilm inhibition against S. aureus and MRSA, significantly outperforming traditional antibiotics like chloramphenicol .
Research Findings and Case Studies
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound likely interacts with various receptors involved in cell signaling pathways related to cancer proliferation and angiogenesis.
- Enzyme Inhibition : It has been suggested that the compound may inhibit enzymes critical for bacterial survival and biofilm formation.
- Cell Cycle Arrest : Some studies indicate that these compounds may induce cell cycle arrest in cancer cells, thereby inhibiting their proliferation.
Properties
IUPAC Name |
5-bromo-1-(2-methylprop-2-enyl)indole-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-7(2)6-14-10-4-3-8(13)5-9(10)11(15)12(14)16/h3-5H,1,6H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGKDKWVOXRCGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(C=C(C=C2)Br)C(=O)C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401208720 | |
Record name | 5-Bromo-1-(2-methyl-2-propen-1-yl)-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401208720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122834-40-6 | |
Record name | 5-Bromo-1-(2-methyl-2-propen-1-yl)-1H-indole-2,3-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122834-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1-(2-methyl-2-propen-1-yl)-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401208720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-BROMO-1-(2-METHYL-ALLYL)-1H-INDOLE-2,3-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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